(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a chiral center at the first carbon atom, making it an enantiomerically pure substance. The presence of both chloro and fluoro substituents on the phenyl ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-6-fluoroacetophenone.
Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Continuous Flow Amination: Employing continuous flow reactors for the amination process to enhance efficiency and yield.
Automated Chiral Resolution: Implementing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Azides, thiols.
Scientific Research Applications
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2-Chloro-6-fluorophenyl)ethane-1-amine: A related compound with a single amine group.
Uniqueness
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
Biological Activity
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine is a chiral organic compound recognized for its potential therapeutic applications. With a molecular formula of C8H10ClFN2 and a molecular weight of approximately 188.63 g/mol, this compound has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C8H10ClFN2
- Molecular Weight : 188.63 g/mol
- IUPAC Name : this compound
- Chirality : The compound features a chiral center at the first carbon atom, leading to enantiomerically pure substances.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety. Additionally, it may interact with specific enzymes and receptors, altering their activity and influencing cellular signaling pathways.
Antidepressant Effects
Preliminary studies suggest that this compound may exhibit antidepressant-like effects. Research indicates that this compound can enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation and anxiety reduction.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxic effects |
These results indicate that this compound could serve as a promising lead compound for developing new anticancer therapies.
Anti-biofilm Activity
Recent investigations have highlighted the compound's potential as an anti-biofilm agent against Gram-negative pathogens. In studies evaluating its effect on Chromobacterium violaceum, it was found to significantly reduce violacein production—a marker for quorum sensing—indicating its capacity to disrupt biofilm formation.
Concentration (µM) | Violacein Production (%) |
---|---|
100 | 50 |
400 | >85 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : A study demonstrated that administration of the compound led to significant reductions in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain.
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that the compound effectively reduced cell viability, with specific IC50 values indicating its potency across different types of cancer.
- Biofilm Disruption : In a recent study focusing on bacterial biofilms, this compound exhibited strong anti-quorum sensing properties, suggesting potential applications in treating biofilm-associated infections.
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key |
YZBHCQJZLXTAEG-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)N)F |
Origin of Product |
United States |
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